molecular formula C6H10O3 B159995 3-Oxobutyl acetate CAS No. 10150-87-5

3-Oxobutyl acetate

Cat. No. B159995
Key on ui cas rn: 10150-87-5
M. Wt: 130.14 g/mol
InChI Key: NWCYECXHIYEBJE-UHFFFAOYSA-N
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Patent
US05600009

Procedure details

Crude 4-acetoxy-2-butanone was prepared as follows. A mixture of 4-hydroxy-2-butanone (101.48 g) and acetic anhydride (131.05 g) was stirred and heated to about 120° C. for about 40 minutes before the acetic acid by-product was removed by vacuum distillation at about 24 torr and vapor temperatures rising to about 49° C. The distillation residue was about 129.0 g of crude 4-acetoxy-2-butanone.
Quantity
101.48 g
Type
reactant
Reaction Step One
Quantity
131.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4](=[O:6])[CH3:5].[C:7](OC(=O)C)(=[O:9])[CH3:8]>C(O)(=O)C>[C:7]([O:1][CH2:2][CH2:3][C:4](=[O:6])[CH3:5])(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
101.48 g
Type
reactant
Smiles
OCCC(C)=O
Name
Quantity
131.05 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by vacuum distillation at about 24 torr and vapor temperatures
CUSTOM
Type
CUSTOM
Details
rising to about 49° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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